Cas no 944905-30-0 (2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde)
2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-5-CARBALDEHYDE
- ZB1247
- AB57001
- 2-(Trifluoromethyl)-1H-imidazole-4-carbaldehyde
- 2-(Trifluoromethyl)-1H-imidazole-5-carboxaldehyde
- MFCD10696305
- F93942
- DTXSID401234383
- AKOS006302699
- 2-trifluoromethyl imidazole-5-carbaldehyde
- 944905-30-0
- SY355637
- SCHEMBL26066796
- 2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde
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- Inchi: 1S/C5H3F3N2O/c6-5(7,8)4-9-1-3(2-11)10-4/h1-2H,(H,9,10)
- InChI Key: AYFRYBPCFVPYIP-UHFFFAOYSA-N
- SMILES: FC(C1=NC=C(C=O)N1)(F)F
Computed Properties
- Exact Mass: 164.01974721g/mol
- Monoisotopic Mass: 164.01974721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 45.8
2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1567655-100mg |
2-(Trifluoromethyl)-1H-imidazole-4-carbaldehyde |
944905-30-0 | 98% | 100mg |
¥4057.00 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXMD0068-100.0mg |
2-(trifluoromethyl)-1H-imidazole-4-carbaldehyde |
944905-30-0 | 97% | 100.0mg |
¥1535.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXMD0068-250.0mg |
2-(trifluoromethyl)-1H-imidazole-4-carbaldehyde |
944905-30-0 | 97% | 250.0mg |
¥2608.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXMD0068-500.0mg |
2-(trifluoromethyl)-1H-imidazole-4-carbaldehyde |
944905-30-0 | 97% | 500.0mg |
¥4717.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXMD0068-1.0g |
2-(trifluoromethyl)-1H-imidazole-4-carbaldehyde |
944905-30-0 | 97% | 1.0g |
¥7041.0000 | 2025-04-11 | |
| 1PlusChem | 1P01FYV2-100mg |
2-(trifluoromethyl)-1H-imidazole-4-carbaldehyde |
944905-30-0 | 95% | 100mg |
$373.00 | 2024-04-19 | |
| 1PlusChem | 1P01FYV2-250mg |
2-(trifluoromethyl)-1H-imidazole-4-carbaldehyde |
944905-30-0 | 95% | 250mg |
$640.00 | 2024-04-19 | |
| 1PlusChem | 1P01FYV2-500mg |
2-(trifluoromethyl)-1H-imidazole-4-carbaldehyde |
944905-30-0 | 95% | 500mg |
$915.00 | 2024-04-19 | |
| 1PlusChem | 1P01FYV2-1g |
2-(trifluoromethyl)-1H-imidazole-4-carbaldehyde |
944905-30-0 | 95% | 1g |
$1307.00 | 2024-04-19 | |
| Aaron | AR01FZ3E-100mg |
2-(trifluoromethyl)-1H-imidazole-4-carbaldehyde |
944905-30-0 | 95% | 100mg |
$369.00 | 2023-12-15 |
2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde Suppliers
2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde
Comprehensive Overview of 2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde (CAS No. 944905-30-0)
2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde (CAS No. 944905-30-0) is a highly versatile heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This imidazole derivative is characterized by its unique trifluoromethyl group and aldehyde functionality, which make it a valuable intermediate in organic synthesis. Researchers are increasingly exploring its applications in drug discovery, particularly in the development of small-molecule inhibitors and biologically active compounds.
The growing interest in 2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde is partly driven by the demand for fluorinated compounds in modern medicinal chemistry. Fluorine incorporation often enhances metabolic stability, bioavailability, and binding affinity—key factors in drug design optimization. Recent studies highlight its potential in targeting enzyme inhibition, with particular relevance to kinase inhibitors and anti-inflammatory agents. These properties align with current trends in personalized medicine and targeted therapy development.
From a synthetic perspective, the aldehyde group in 2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde offers excellent reactivity for nucleophilic addition and condensation reactions. This makes it a preferred building block for constructing more complex imidazole-based scaffolds. Chemists frequently employ it in multicomponent reactions to generate diverse chemical libraries for high-throughput screening—a technique widely used in fragment-based drug discovery.
Environmental and regulatory considerations have also shaped research around this compound. The trifluoromethyl group is known for its stability, but scientists are investigating green chemistry approaches to its synthesis. Recent publications discuss catalytic methods and solvent-free conditions to improve the atom economy of production processes—addressing the pharmaceutical industry's push toward sustainable manufacturing.
Analytical characterization of 2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde typically involves advanced techniques such as NMR spectroscopy (particularly 19F NMR), mass spectrometry, and X-ray crystallography. These methods are crucial for quality control in GMP-compliant synthesis and for establishing structure-activity relationships in drug development projects. The compound's spectral data has become a reference point for researchers working with similar fluorinated heterocycles.
In material science applications, the electron-withdrawing nature of the trifluoromethyl group makes this compound interesting for developing organic electronic materials. Some studies explore its incorporation into conjugated polymers for potential use in OLED technologies or organic semiconductors—areas experiencing rapid growth due to demands for flexible electronics and energy-efficient displays.
The commercial availability of 2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde has expanded significantly, with suppliers offering various packaging scales from milligram to kilogram quantities. This accessibility supports its widespread use in both academic research and industrial R&D settings. Proper storage conditions (typically under inert atmosphere at low temperatures) are emphasized to maintain the compound's stability over time.
Future research directions for this compound may focus on its bioconjugation potential for proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation strategies—an emerging paradigm in drug discovery. Additionally, its role in developing antiviral compounds remains underexplored, representing a promising area given recent global health challenges.
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